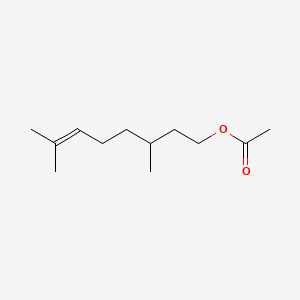
methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves specific synthetic routes and reaction conditions. One common method includes the use of cyclodextrins for the formation of inclusion complexes. This process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques is essential to maintain consistency and quality in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds .
Applications De Recherche Scientifique
Compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for the coupling of amino acids in peptide synthesis.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the compound’s structure and the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” include other cyclodextrin inclusion complexes and derivatives. These compounds share structural similarities and may exhibit comparable properties and applications .
Uniqueness: The uniqueness of compound “this compound” lies in its specific structure and the resulting properties that differentiate it from other similar compounds. Its ability to form stable inclusion complexes and its versatile reactivity make it a valuable compound in various scientific fields .
Propriétés
IUPAC Name |
methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-7(16-2)11(13(18)19-3)12(17)9-5-4-8(14)6-10(9)15/h4-6,16H,1-3H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSDNXRQUNRWDO-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)C(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C1=C(C=C(C=C1)Cl)Cl)/C(=O)OC)/NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile](/img/structure/B7772076.png)


![11H-Benzo[a]carbazole](/img/structure/B7772092.png)






